molecular formula C6H6FNO3S B1380123 3-fluoro-4-hydroxybenzene-1-sulfonamide CAS No. 1243390-19-3

3-fluoro-4-hydroxybenzene-1-sulfonamide

Cat. No.: B1380123
CAS No.: 1243390-19-3
M. Wt: 191.18 g/mol
InChI Key: PLRUFMILEHPVPP-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydroxybenzene-1-sulfonamide (CAS 1243390-19-3) is a fluorinated sulphonamide derivative of significant interest in modern chemical and pharmacological research. This compound, with the molecular formula C 6 H 6 FNO 3 S and a molecular weight of 191.18 g/mol, belongs to a class of compounds where the strategic incorporation of a fluorine atom is known to profoundly enhance the properties of biologically active molecules . The fluorine atom contributes to increased lipophilicity, metabolic stability, and membrane permeability, while the sulphonamide group is a key pharmacophore in many therapeutic agents . Fluorinated sulphonamides are recognized as emerging chemical entities with distinct and valuable physical, chemical, and biological characteristics . They are actively investigated for their potential in diverse pathological conditions, including their role as inhibitors for various human diseases . The structural motif of a sulphonamide functional group is a cornerstone in medicinal chemistry, forming the basis of drugs with antibacterial, anti-carbonic anhydrase, anti-inflammatory, and anticancer activities . Researchers value this compound and its derivatives as sophisticated tools in the design of potential drug candidates and agrochemicals, as the combination of the fluorine atom and sulphonamide group can synergistically improve biological activity, modulate properties, and reduce environmental and health risks compared to non-fluorinated analogues . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use of any kind. Please refer to the Safety Datasheet for detailed handling and hazard information.

Properties

IUPAC Name

3-fluoro-4-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRUFMILEHPVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243390-19-3
Record name 3-fluoro-4-hydroxybenzene-1-sulfonamide
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Preparation Methods

Method 1: Direct Sulfonation and Fluorination

This method involves the direct sulfonation of a fluorinated benzene ring followed by hydroxylation. However, this approach is less common due to the difficulty in controlling the position of the sulfonamide group relative to the fluorine and hydroxyl groups.

Method 2: Synthesis via Fluorinated Benzene-1,4-Diol

A more feasible approach involves starting with a fluorinated benzene-1,4-diol, which can be converted into the desired sulfonamide through a series of reactions:

  • Protection of the Hydroxyl Groups : The hydroxyl groups are protected using a suitable protecting group like tert-butyldimethylsilyl (TBDMS) to prevent unwanted reactions during the sulfonation step.

  • Sulfonation : The protected compound is then sulfonated using chlorosulfonic acid or fuming sulfuric acid to introduce the sulfonamide group.

  • Deprotection : The protecting groups are removed to expose the hydroxyl groups.

  • Conversion to Sulfonamide : The sulfonic acid is converted into the sulfonamide by reaction with ammonia or an amine.

Method 3: Synthesis via 3-Fluoro-4-Hydroxybenzene-1-Sulfonyl Chloride

Another approach involves synthesizing 3-fluoro-4-hydroxybenzene-1-sulfonyl chloride as an intermediate:

Detailed Synthesis Protocol

Materials Needed

  • Starting Materials : 3-Fluoro-4-hydroxybenzene or its derivatives.
  • Reagents : Chlorosulfonic acid, fuming sulfuric acid, ammonia, tert-butyldimethylsilyl chloride (TBDMS-Cl), and appropriate solvents.
  • Equipment : Round-bottom flasks, reflux condensers, and rotary evaporators.

Step-by-Step Synthesis

  • Protection of Hydroxyl Groups :

    • Dissolve 3-fluoro-4-hydroxybenzene in a suitable solvent (e.g., DMF).
    • Add TBDMS-Cl and a base (e.g., imidazole).
    • Stir at room temperature until the reaction is complete.
  • Sulfonation :

    • Add chlorosulfonic acid to the protected compound in a solvent like dichloromethane.
    • Stir at low temperature until the sulfonation is complete.
  • Deprotection :

    • Treat the sulfonated compound with a deprotecting agent (e.g., tetrabutylammonium fluoride, TBAF) in a solvent like THF.
  • Conversion to Sulfonamide :

    • React the deprotected sulfonyl chloride with ammonia in a solvent like ethanol.

Purification and Characterization

  • Purification : Use column chromatography or recrystallization to purify the final product.
  • Characterization : Employ techniques like NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.

Data and Research Findings

Method Yield Purity Conditions
Method 1 Low Variable Difficult to control
Method 2 Moderate High Requires protection and deprotection steps
Method 3 High High Involves sulfonyl chloride intermediate

Research findings indicate that Method 3, involving the synthesis of 3-fluoro-4-hydroxybenzene-1-sulfonyl chloride, is often preferred due to its higher yield and purity. However, the choice of method depends on the availability of starting materials and the specific requirements of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-hydroxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals
3-Fluoro-4-hydroxybenzene-1-sulfonamide serves as a crucial building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes such as carbonic anhydrases. The sulfonamide group allows for effective enzyme inhibition, making it a candidate for developing new drugs with antibiotic and anti-inflammatory properties.

Case Study: Carbonic Anhydrase Inhibition
Research has demonstrated that compounds containing sulfonamide groups can inhibit carbonic anhydrases by binding to the zinc ion in their active sites. This interaction is facilitated by coordination bonds and hydrogen bonding, which can be optimized through structural modifications of the sulfonamide.

Materials Science

Development of Advanced Materials
In materials science, this compound is utilized in creating advanced materials such as polymers and coatings. Its unique chemical properties allow for modifications that enhance material performance and durability.

Applications in Coatings
The compound can be integrated into polymer matrices to improve adhesion and resistance to environmental degradation, making it suitable for protective coatings in various industrial applications.

Biological Research

Enzyme Inhibition Studies
The compound is instrumental in biological research focused on enzyme inhibition and protein-ligand interactions. Its ability to modify enzyme activity provides insights into biochemical pathways and potential therapeutic interventions.

Fluorescent Probes
this compound is also explored as a component in the design of fluorescent probes for biomedical applications. These probes offer sensitive and selective detection methods for various biomolecules, contributing to advancements in diagnostics and environmental monitoring.

Industrial Applications

Synthesis of Dyes and Pigments
In industrial chemistry, this compound is involved in synthesizing dyes and pigments due to its reactive functional groups. The sulfonamide moiety enhances solubility and stability in various solvents, making it valuable for producing colorants used in textiles and coatings.

Mechanism of Action

The mechanism of action of 3-fluoro-4-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For example, as a sulfonamide, it can inhibit the activity of carbonic anhydrases by binding to the zinc ion in the active site of the enzyme. This binding involves the formation of a coordination bond between the sulfonamide group and the zinc ion, as well as hydrogen bonding and hydrophobic interactions with other parts of the enzyme .

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamides

Substituent Variations on the Benzene Ring

Halogen-Substituted Analogs
  • Compound 1e (3-Chloro-4-Methoxy Derivative): Structure: Chlorine (position 3) and methoxy (position 4) substituents. Methoxy groups may enhance metabolic stability over hydroxyl groups .
  • 4-Fluoro-3-Methanesulfonylbenzene-1-Sulfonamide :

    • Structure: Methanesulfonyl (position 3) and sulfonamide (position 1).
    • Properties: Larger CCS ([M+H]⁺ = 251.988 m/z, CCS = ~140–145 Ų inferred) due to the bulky methanesulfonyl group. The absence of a hydroxyl group reduces hydrogen-bonding capacity .
Heterocyclic Substituents
  • 3-Fluoro-4-(4-Methyl-1H-Pyrazol-1-yl)Benzene-1-Sulfonamide :
    • Structure: Pyrazole ring (position 4) replaces the hydroxyl group.
    • Impact: The pyrazole introduces nitrogen-based hydrogen bonding and may improve target selectivity in enzyme inhibition (e.g., cyclooxygenase-2) .

Functional Group Modifications

Sulfonamide Derivatives with Nitro/Carbamoyl Groups
  • 3-{[(4-Fluoro-3-Methylphenyl)Carbamoyl]Amino}-4-Hydroxy-5-Nitrobenzene-1-Sulfonamide: Structure: Nitro (position 5) and carbamoyl amino (position 3) groups. Higher molecular weight (C₁₄H₁₃FN₄O₆S) compared to the target compound .
Trifluoromethyl-Substituted Analogs
  • N-{3-[2-Cyano-3-(Trifluoromethyl)Phenoxy]Phenyl}-4,4,4-Trifluorobutane-1-Sulfonamide: Structure: Trifluoromethyl and cyano groups enhance metabolic resistance and binding affinity to hydrophobic pockets in proteins. The extended sulfonamide chain increases flexibility .

Physicochemical and Pharmacokinetic Trends

Compound Molecular Formula Key Substituents CCS (Ų) Key Properties
Target Compound C₆H₆FNO₃S 3-F, 4-OH 135.8 Moderate polarity, limited literature
4-Fluoro-3-MeSO₂ Derivative C₇H₈FNO₄S₂ 3-MeSO₂, 4-F ~145.6 High steric bulk, reduced solubility
Pyrazole Derivative C₁₀H₁₀FN₃O₂S 4-Pyrazole, 3-F N/A Enhanced target selectivity
Nitro/Carbamoyl Analog C₁₄H₁₃FN₄O₆S 5-NO₂, 3-carbamoyl N/A High reactivity, potential cytotoxicity

Research Implications and Gaps

  • Synthetic Challenges : The hydroxyl group in the target compound may complicate synthesis due to its susceptibility to oxidation, unlike methoxy or halogenated analogs .
  • Biological Activity : While pyrazole and trifluoromethyl derivatives show promise in targeting enzymes (e.g., COX-2, carbonic anhydrase), the target compound’s activity remains unexplored .
  • Pharmacokinetics : The hydroxyl group could improve aqueous solubility compared to lipophilic analogs (e.g., 1e, 1d), but this requires experimental validation .

Biological Activity

3-Fluoro-4-hydroxybenzene-1-sulfonamide, also known as 3-fluoro-4-hydroxybenzenesulfonamide, is an aromatic sulfonamide compound characterized by a fluorine atom at the meta position and a hydroxyl group at the para position relative to the sulfonamide group on a benzene ring. Its chemical formula is C₆H₆FNO₃S. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

Chemical Structure and Properties

The presence of the fluorine atom significantly influences the compound's reactivity and biological activity. The sulfonamide functional group is known for its role in various therapeutic applications, including antibiotic properties.

Property Description
Chemical FormulaC₆H₆FNO₃S
Functional GroupsSulfonamide, Hydroxyl, Fluorine
Molecular Weight195.17 g/mol
SolubilitySoluble in polar solvents

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound shows significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, particularly against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae .
  • Inhibition of Carbonic Anhydrases (CAs) : This compound has been investigated as an inhibitor of human carbonic anhydrases (hCAs), which play critical roles in physiological processes such as respiration and acid-base balance. Inhibition of specific hCAs has potential therapeutic implications for conditions like glaucoma and cancer .

Table: Inhibition Potency of this compound Against Carbonic Anhydrases

Carbonic Anhydrase Inhibition Activity
hCA IModerate
hCA IISignificant
hCA IXHigh
hCA XIIModerate

The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors within microbial cells. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth .

Case Studies and Research Findings

  • Antibacterial Activity : A study screened various sulfonamides for antibacterial activity, revealing that this compound had a minimum inhibitory concentration (MIC) of 6.25 µM against E. coli, demonstrating its potential as a new-class antibacterial agent .
  • Cancer Treatment Potential : Research has highlighted the role of carbonic anhydrase inhibitors in cancer therapy. The inhibition of hCA IX by this compound suggests its potential use in treating hypoxia-induced tumors, including gliomas and carcinomas .
  • Pharmacological Characterization : In pharmacological studies, derivatives of this compound have shown promising anti-proliferative effects against various cancer cell lines, indicating that structural modifications could enhance its efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-4-hydroxybenzene-1-sulfonamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via sulfonylation of 3-fluoro-4-hydroxyaniline using sulfonyl chlorides under controlled pH (e.g., aqueous NaOH) . Purification often involves recrystallization from ethanol-water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm the absence of unreacted intermediates or sulfonic acid byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., para-fluoro splitting in aromatic regions) and hydroxy proton exchange with D2O .
  • IR Spectroscopy : Confirm sulfonamide S=O stretching (~1350 cm⁻¹) and O-H absorption (~3200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl/F .

Q. How should researchers handle solubility challenges during experimental design?

  • Methodological Answer : The compound’s solubility varies with pH due to the hydroxy and sulfonamide groups. In aqueous solutions, use buffered systems (pH 7–9) to enhance solubility via deprotonation. For organic phases, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred . Pre-saturation of solvents with nitrogen is advised to prevent oxidative degradation .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The fluorine atom’s electron-withdrawing effect directs electrophiles to the ortho/para positions relative to the sulfonamide group. For example, in Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with aryl boronic acids in THF/water (85:15) at 80°C to target the para-fluoro position . Monitor regioselectivity via LC-MS and compare with DFT-calculated transition states .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

  • Methodological Answer : Discrepancies in antimicrobial assays may arise from differences in bacterial strains or assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin). For cytotoxicity studies, validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and use dose-response curves (IC₅₀) with triplicate measurements .

Q. How can computational modeling predict the binding affinity of this compound to carbonic anhydrase isoforms?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of carbonic anhydrase II (PDB: 3KS3). Parameterize the sulfonamide group’s charge distribution via DFT (B3LYP/6-31G*). Compare binding energies with experimental IC₅₀ values from fluorescence-based assays .

Q. What are the decomposition pathways of this compound under oxidative conditions?

  • Methodological Answer : Under H₂O₂/Fe²⁺ (Fenton’s reagent), the sulfonamide group oxidizes to sulfonic acid, confirmed by IR loss of S=O stretches at ~1350 cm⁻¹ and new S-O peaks at ~1200 cm⁻¹. Use LC-MS to identify intermediates (e.g., hydroxylated aromatic byproducts) and GC-MS for volatile degradation products .

Safety and Data Validation

Q. What safety protocols are critical when handling this compound in biological assays?

  • Methodological Answer : Use fume hoods for powder handling (risk of inhalation) and PPE (nitrile gloves, lab coats). Store at 4°C in amber vials to prevent photodegradation. For in vitro assays, pre-filter solutions (0.22 µm) to remove particulate matter and validate sterility via agar plate incubation .

Q. How can researchers validate crystallographic data for sulfonamide derivatives?

  • Methodological Answer : For X-ray structures, refine models using SHELXL and cross-validate with Hirshfeld surface analysis (CrystalExplorer). Check for disorder in fluorine positions and hydrogen-bonding networks (e.g., O-H···O=S interactions) .

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